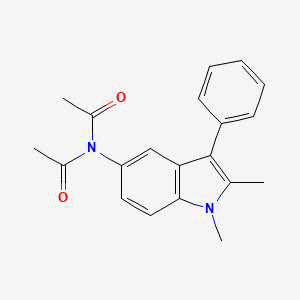![molecular formula C13H10N4O7 B3857412 N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE CAS No. 5479-82-3](/img/structure/B3857412.png)
N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide is a complex organic compound known for its unique structure and potential applications in various fields. It contains both nitro and furan groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide typically involves the condensation of 5-nitro-2-furaldehyde with 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives and carboxylic acids.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of halogenated furans and other substituted derivatives.
Applications De Recherche Scientifique
N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide.
2-Nitrobenzaldehyde: Another nitro-containing compound with similar reactivity.
(Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide:
Uniqueness
This compound is unique due to its combination of nitro and furan groups, which confer distinct reactivity and functionality
Propriétés
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCHQWLQJHZLB-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
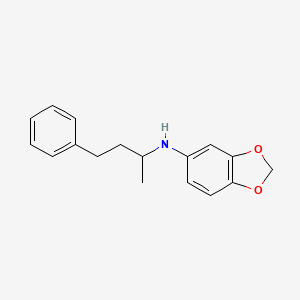
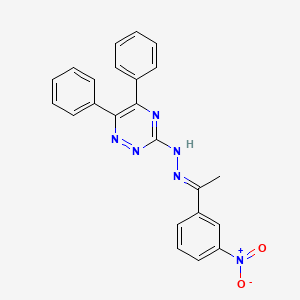
![N-[(E)-(2-chlorophenyl)methylideneamino]-N'-[(Z)-(2-chlorophenyl)methylideneamino]butanediamide](/img/structure/B3857344.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperidine](/img/structure/B3857346.png)
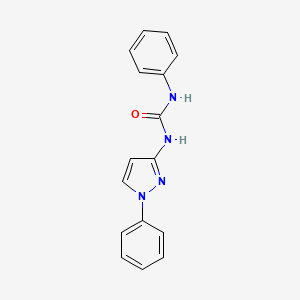
![2-(4-methylphenoxy)-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide](/img/structure/B3857358.png)
![N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-3-iodobenzamide](/img/structure/B3857363.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B3857370.png)
![2-[[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoic acid](/img/structure/B3857378.png)
![N-(4-IODO-2-METHYLPHENYL)-3-{N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE](/img/structure/B3857384.png)
![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
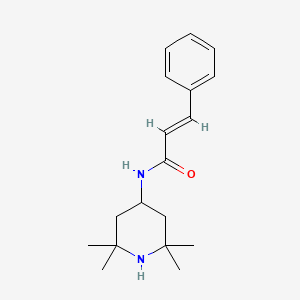
![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
